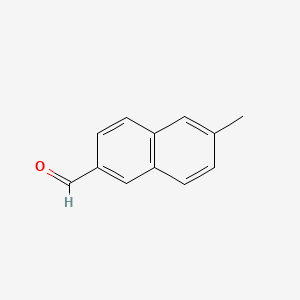

6-methyl-2-naphthaldehyde

Beschreibung

Significance of Substituted Naphthalene (B1677914) Scaffolds in Advanced Organic Chemistry

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a foundational structure in organic chemistry, prized for its versatility and presence in a wide array of functional molecules. researchgate.netijpsjournal.com As a simple bicyclic aromatic hydrocarbon, it serves as a key building block for creating more complex and functionally diverse compounds. researchgate.net The ability to modify the naphthalene core at its various positions allows chemists to fine-tune the electronic, steric, and lipophilic properties of the resulting molecules, making it a "privileged scaffold" in medicinal chemistry. acs.org

Substituted naphthalenes are integral to the development of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netijpsjournal.com For instance, the naphthalene moiety is a core component of marketed drugs like Nafcillin, Terbinafine, and the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. ijpsjournal.comchemicalbook.com Beyond medicine, these scaffolds are extensively used in materials science. Their unique photophysical and electronic properties are harnessed in the creation of organic optoelectronic materials, such as core-substituted naphthalene-diimides (cNDIs) used in supramolecular assemblies. thieme-connect.com The development of novel synthetic methods, particularly diversity-oriented C-H activation reactions, further expands the ability to create vast libraries of naphthalene-based compounds for drug discovery and other applications. acs.org

Overview of Aldehyde Functionality in Aromatic Systems

The aldehyde group (–CHO) is a carbonyl function where the carbon atom is double-bonded to an oxygen atom and also bonded to a hydrogen atom and a carbon-based group. msu.edu When attached to an aromatic system like naphthalene, the aldehyde's properties are influenced by the ring. The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. msu.edulibretexts.org

However, aromatic aldehydes are generally less reactive than their aliphatic counterparts. libretexts.orgquora.com This reduced reactivity is attributed to the resonance effect, where the aromatic ring donates electron density to the carbonyl group, partially stabilizing the positive charge on the carbonyl carbon. Despite this, aromatic aldehydes readily participate in many cornerstone reactions of organic synthesis. A key reaction is the formation of imines (or Schiff bases) through condensation with primary amines. msu.edunih.gov This reversible, acid-catalyzed reaction is fundamental in both synthetic chemistry and biological systems. msu.edunih.gov Aldehydes also undergo nucleophilic addition reactions with reagents like organometallics and hydrides, and can be converted to acetals, which serve as important protecting groups in multi-step syntheses. msu.edu

Positioning 6-Methyl-2-Naphthaldehyde within the Context of Naphthaldehyde Chemistry

This compound, with the chemical formula C₁₂H₁₀O, is a specific isomer within the naphthaldehyde family. nih.gov Its structure features a naphthalene core substituted with a methyl group at the 6-position and an aldehyde group at the 2-position. This precise substitution pattern dictates its unique chemical identity and potential applications.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 6-methylnaphthalene-2-carbaldehyde | nih.gov |

| Molecular Formula | C₁₂H₁₀O | nih.gov |

| Molecular Weight | 170.21 g/mol | nih.gov |

| CAS Number | 5084-46-8 | nih.gov |

The study of substituted naphthaldehydes is crucial for understanding structure-activity relationships. A closely related and extensively studied compound is 6-methoxy-2-naphthaldehyde (B117158), which differs only by the presence of a methoxy (B1213986) (–OCH₃) group instead of a methyl (–CH₃) group. 6-Methoxy-2-naphthaldehyde is a well-known intermediate in the synthesis of Nabumetone. chemicalbook.comoriprobe.com It is also used as a reagent in the preparation of chalcone (B49325) derivatives and other compounds for studying potential anti-inflammatory and other biological activities. sigmaaldrich.com

By contrast, this compound represents a distinct structural analog. The replacement of the electron-donating methoxy group with a less electron-donating methyl group alters the electronic profile of the naphthalene ring system. This modification, while subtle, provides a valuable opportunity for chemists to explore new synthetic pathways and to develop novel compounds with potentially different biological or material properties compared to its methoxy counterpart. It serves as a building block for creating a diverse range of molecules where the specific steric and electronic contributions of the 6-methyl substituent can be investigated.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5084-46-8 |

|---|---|

Molekularformel |

C12H10O |

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

6-methylnaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-8H,1H3 |

InChI-Schlüssel |

WWIKFXPBGKBXLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 6 Methyl 2 Naphthaldehyde and Analogous Naphthaldehydes

Established Synthetic Pathways to Substituted Naphthaldehydes

Traditional methods for the synthesis of naphthaldehydes, including 6-methyl-2-naphthaldehyde, rely on classical organic reactions. These pathways often involve the functionalization of pre-existing naphthalene (B1677914) cores.

Oxidation of Naphthalene Derivatives

The direct oxidation of methyl-substituted naphthalenes presents a straightforward route to the corresponding naphthaldehydes. For instance, 2-naphthaldehyde (B31174) can be formed through the oxidation of the naphthylmethyl radicals derived from 2-methylnaphthalene (B46627). figshare.com The key challenge in this approach is controlling the oxidation to prevent the formation of over-oxidation products like naphthoic acids or the cleavage of the aromatic ring. acs.org

Significant progress has been made using heterogeneous catalysts to improve selectivity. The vapor-phase oxidation of 2-methylnaphthalene to 2-naphthaldehyde has been effectively carried out using vanadium/titanium dioxide (V/TiO₂) catalysts modified with various metal oxides. acs.org The addition of a second metal promoter, such as copper, can significantly enhance both the conversion of the starting material and the selectivity for the desired aldehyde. acs.org The breaking of the C–H bond in the methyl group is considered the rate-controlling step in this type of oxidation. acs.org Studies have also explored the photo-oxidation of methylnaphthalenes, where UV light induces transformation in the presence of air to yield naphthaldehydes among other oxygenated products. scirp.org

| Catalyst | 2-Methylnaphthalene Conversion (%) | 2-Naphthaldehyde Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| V-Cu(1)/TiO₂ | 63.37 | 70.09 | 400 |

Formylation Reactions of Naphthols

Formylation reactions introduce an aldehyde group onto a naphthalene ring, typically directed by a hydroxyl group. These methods are particularly useful for synthesizing hydroxy-naphthaldehydes. Among the most common methods are the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. rsc.org For example, 1-hydroxy-2-naphthaldehyde (B49639) can be readily synthesized from the corresponding naphthol derivatives via these formylation techniques. rsc.orgresearchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient formylation protocols. A metal-free process using ammonium (B1175870) acetate (B1210297) as a catalyst for the reaction between naphthol and paraformaldehyde in acetic acid has been developed, achieving high yields under mild conditions. sioc-journal.cn

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | HOAc | 5 | 70 |

| 20 | HOAc | 5 | 76 |

| 50 | HOAc | 5 | 85 |

Grignard-Based Approaches

Grignard reagents provide a powerful tool for carbon-carbon bond formation, including the introduction of a formyl group. This approach typically involves the formation of a naphthylmagnesium halide from a bromonaphthalene precursor. The subsequent reaction of this Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF), yields the desired naphthaldehyde. patsnap.com

Multi-Step Conversions from Related Naphthalene Precursors

Substituted naphthaldehydes can be synthesized through carefully designed multi-step sequences starting from readily available naphthalene derivatives. These routes offer flexibility in introducing various substituents onto the naphthalene core.

One such pathway to 6-methoxy-2-naphthaldehyde (B117158) begins with 2-acetyl-6-methoxynaphthalene. oriprobe.com The synthesis involves a sequence of reactions:

Oxidation : The acetyl group is oxidized to a carboxylic acid using sodium hypochlorite. oriprobe.com

Esterification : The resulting naphthoic acid is esterified. oriprobe.com

Reduction : The ester is reduced to the corresponding alcohol (6-methoxy-2-naphthyl methanol). oriprobe.com

Another modern, one-pot procedure involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which protects the latent aldehyde. acs.org This intermediate can then undergo a cross-coupling reaction with an organometallic reagent. This strategy was successfully used for the rapid synthesis of radiolabeled [¹¹C]this compound. acs.org

Catalytic Approaches in Naphthaldehyde Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has enabled novel pathways for the construction of complex aromatic systems.

Rhodium-Catalyzed C-H Bond Activation and Vinylene Transfer

A powerful strategy for synthesizing highly substituted naphthaldehydes involves rhodium(III)-catalyzed C-H bond activation. This method allows for the direct functionalization of C-H bonds, which are typically unreactive, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

The synthesis of substituted 1-hydroxy-2-naphthaldehydes has been achieved via the Rh(III)-catalyzed C-H bond activation and vinylene transfer between enaminones and vinylene carbonate. researchgate.netresearchgate.net This reaction proceeds with high regioselectivity and can produce the desired naphthaldehyde derivatives in yields ranging from 49% to 84%. researchgate.netresearchgate.net This protocol serves as a valuable alternative to classical formylation reactions, especially for creating diverse and highly functionalized molecules. researchgate.net The catalytic system often employs [Cp*RhCl₂]₂ as the catalyst. researchgate.net The utility of rhodium catalysis is broad, extending to the synthesis of various naphthalene-based structures through the activation of different directing groups. acs.orgmdpi.com

Compound Index

| Compound Name |

|---|

| 1,1-dimethylethyl ester |

| 1-hydroxy-2-naphthaldehyde |

| 2-acetyl-6-methoxynaphthalene |

| 2-hydroxy-1-naphthaldehyde (B42665) |

| 2-methylnaphthalene |

| 2-naphthaldehyde |

| 6-bromo-2-naphthol |

| 6-bromo-2-naphthyl methyl ether |

| 6-hydroxy-2-naphthaldehyde (B1303687) |

| 6-methoxy-2-naphthaldehyde |

| 6-methoxy-2-naphthoic acid |

| 6-methoxy-2-naphthyl methanol (B129727) |

| This compound |

| Ammonium acetate |

| β-naphthol |

| Chloroform |

| Enaminones |

| Ethyl orthoformate |

| Ethoxymethyleneaniline |

| Manganese dioxide |

| N,N-dimethylformamide (DMF) |

| Paraformaldehyde |

| Sodium hypochlorite |

| Vinylene carbonate |

Indium(III)-Catalyzed Regioselective Annulation Strategies

Indium(III) catalysts, particularly indium triflate (In(OTf)₃), have emerged as powerful tools for the synthesis of naphthaldehyde derivatives. acs.orgresearchgate.net A notable strategy involves the highly regioselective annulation of 3-formylchromones with various alkynes. acs.orgmedsci.cn This one-pot reaction directly yields structurally diverse 1-naphthaldehydes, including those with chiral moieties and polyaromatic extensions. acs.org

The reaction mechanism is unique, featuring a proposed stepwise dearomative cyclization, lactonization, ring contraction, and subsequent extrusion of CO₂. acs.org A key feature of this transformation is an unusual aldehyde 1,3-translocation, which occurs not through the physical movement of the aldehyde group, but via a skeletal rearrangement of the arene substrate. acs.org Indium(III) triflate has proven to be a sustainable and effective catalyst for a range of organic transformations, including cyclizations and functionalizations. researchgate.netresearchgate.net

Research has shown that Indium(III) halides can also catalyze the intramolecular hydroalkoxylation of ortho-alkynylphenols to produce benzo[b]furans with high regioselectivity, demonstrating the catalyst's ability to activate alkyne moieties for nucleophilic attack. acs.org Furthermore, indium(III) triflate has been shown to effectively accelerate the oxidative methyl esterification of various aromatic aldehydes, including 2-naphthaldehyde, converting them to their corresponding methyl esters in high yields. jst.go.jp

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide a versatile route to functionalized naphthaldehydes. eie.gr These methods allow for the precise introduction of substituents onto a pre-existing naphthalene or benzene (B151609) ring system. thieme-connect.de

A significant application is the synthesis of radiolabeled compounds for medical imaging. For instance, [¹¹C]this compound has been synthesized via a palladium-catalyzed cross-coupling reaction. acs.org This highlights the method's utility for creating complex molecules under conditions suitable for incorporating short-lived isotopes. The development of efficient catalytic systems is a major focus of research, with various ligands and palladium sources being explored to improve reaction yields and scope. eie.grmdpi.com

Palladium catalysis is also central to the regioselective halogenation of 1-naphthaldehydes. anr.frresearchgate.net By choosing the appropriate directing group strategy, halogens can be selectively introduced at either the C2 or C8 position. anr.frresearchgate.net For example, using palladium acetate without an additive can lead to C8-halogenation, while forming an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net These halogenated naphthaldehydes are valuable intermediates that can be further functionalized to access complex polycyclic skeletons, including those found in natural products. anr.frresearchgate.net

The table below summarizes findings from studies on palladium-catalyzed functionalization of 1-naphthaldehydes.

| Catalyst System | Reactant | Position Functionalized | Product Type | Reference |

| Pd(OAc)₂ / pTSA | 1-Naphthaldehyde (B104281), NBS | C8 | 8-Bromo-1-naphthaldehyde | researchgate.net |

| Pd(OAc)₂ / TfOH | 1-Naphthaldehyde, NCS | C8 | 8-Chloro-1-naphthaldehyde | researchgate.net |

| Pd(OAc)₂ / Glycine | 1-Naphthaldehyde | C8 | C8-Methylated Naphthaldehyde | researchgate.net |

| Pd(dba)₂ / X-Phos | o-Chloroaniline, Aldehyde | N/A | Indole | organic-chemistry.org |

| Pd(OAc)₂ | Amide, Alkyne | N/A | Substituted Naphthalene | rsc.org |

Electrophilic Cyclization Reactions for Naphthalene Core Formation

The formation of the naphthalene core itself can be efficiently achieved through electrophilic cyclization reactions. nih.govacs.org A robust and widely applicable method involves the 6-endo-dig cyclization of arene-containing propargylic alcohols. nih.govfigshare.comacs.org This strategy utilizes a variety of electrophiles under mild reaction conditions to produce a wide range of substituted naphthalenes. nih.govacs.org

The choice of electrophile dictates the functionality introduced onto the naphthalene ring. Common electrophiles and their corresponding products are detailed in the table below. nih.gov

| Electrophile | Reagent(s) | Resulting Functional Group | Reference |

| Iodine | I₂, ICl, NIS | Iodo | nih.gov, nih.gov |

| Bromine | Br₂, NBS | Bromo | nih.gov, nih.gov |

| Selenium | PhSeBr | Phenylseleno | nih.gov, nih.gov |

| Sulfur | p-O₂NC₆H₄SCl | Thioether | nih.gov |

This methodology is highly regioselective and accommodates a diverse array of functional groups on both the aromatic ring and the alkyne side chain. nih.govfigshare.com For example, cyclization onto a 3-methoxyphenyl (B12655295) alkynol proceeds with high regioselectivity, favoring attack at the less hindered position para to the methoxy (B1213986) group. nih.gov The reaction's versatility has been extended to the synthesis of other fused aromatic systems, such as carbazoles and dibenzothiophenes. acs.org

Regioselective Synthesis of Naphthalene Derivatives with Aldehyde Functionality

Achieving regioselectivity is a critical challenge in the synthesis of specific naphthalene isomers. researchgate.netresearchgate.net Several methodologies have been developed to control the position of functionalization, particularly for introducing an aldehyde group or functionalizing a naphthaldehyde precursor.

As discussed previously, Indium(III)-catalyzed annulation of 3-formylchromones with alkynes provides a direct and highly regioselective route to 1-naphthaldehyde derivatives. acs.org Another powerful strategy is the Brønsted-acid-catalyzed benzannulation between phenylacetaldehydes and alkynes. acs.orgacs.org Using triflimide (HNTf₂) as a catalyst promotes the reaction at room temperature, yielding polysubstituted naphthalenes with perfect regioselectivity. acs.orgacs.org Lewis acids such as gallium trichloride (B1173362) (GaCl₃) and iron(III) chloride (FeCl₃) also effectively catalyze the alkyne-aldehyde coupling to produce naphthalene derivatives with high regioselectivity. nih.govlookchem.com

For pre-existing naphthalene systems, directing groups are often employed to guide functionalization. researchgate.netacs.org The carbonyl group in 1-naphthaldehydes can act as a directing group in palladium-catalyzed C-H activation, enabling regioselective halogenation at the C8 (peri) position. anr.frresearchgate.net By modifying the strategy, for instance through the formation of a transient imine, the selectivity can be switched to the C2 (ortho) position, demonstrating the high level of control achievable in these systems. researchgate.netresearchgate.net

The table below outlines various catalytic systems and their regioselective outcomes in the synthesis of naphthaldehydes and their derivatives.

| Method | Catalyst | Reactants | Regioselectivity | Product | Reference |

| Annulation | In(OTf)₃ | 3-Formylchromone, Alkyne | High | 1-Naphthaldehyde derivatives | acs.org |

| Benzannulation | HNTf₂ | Phenylacetaldehyde, Alkyne | Perfect | Polysubstituted Naphthalenes | acs.org |

| Alkyne-Aldehyde Coupling | GaCl₃ | Aldehyde, Alkyne | High | Polysubstituted Naphthalenes | nih.gov |

| C-H Halogenation | Pd(OAc)₂ | 1-Naphthaldehyde, NBS/NCS | C8-selective | 8-Halo-1-naphthaldehydes | researchgate.net |

| C-H Methylation | Pd(OAc)₂ / Glycine | 1-Naphthaldehyde | C8-selective | 8-Methyl-1-naphthaldehyde | researchgate.net |

Stereoselective Synthetic Considerations for Chiral Derivatives

The synthesis of chiral naphthalene derivatives is of significant interest for applications in asymmetric catalysis and medicinal chemistry. acs.orgacs.org Naphthaldehydes serve as key starting materials for the stereoselective synthesis of more complex chiral molecules.

One prominent example is the Betti condensation, a three-component reaction involving 2-naphthol, an aldehyde (such as 1-naphthaldehyde), and a chiral amine. researchgate.net This method provides a practical and highly stereoselective route to chiral 1-(α-aminobenzyl)-2-naphthols. researchgate.net The resulting aminoalkylnaphthols have proven to be effective chiral ligands in enantioselective catalysis, for example, in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Furthermore, chiral derivatives can be accessed through the reductive coupling of imines, formed from aldehydes, with other chiral synthons. acs.org For instance, a copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines (derived from aldehydes) can produce chiral 1,2-diamino compounds as single stereoisomers in high yields. acs.org The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for biological applications. acs.orgunimi.it

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Fluorescence Spectroscopy and Photophysical Properties of Naphthaldehyde Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule upon photoexcitation. This phenomenon typically occurs in molecules that possess both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (like a carbonyl or imine nitrogen) in close proximity, allowing for the formation of an intramolecular hydrogen bond. The process involves a four-level photochemical cycle (enol-enol-keto-keto) and is characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.netresearchgate.net

For a molecule to exhibit ESIPT, a key structural requirement is the presence of a proton donor adjacent to a proton acceptor. rsc.org In the case of 6-methyl-2-naphthaldehyde, the molecule contains a proton-accepting carbonyl group (the aldehyde). However, it lacks an acidic proton-donating group, such as a hydroxyl (-OH), in a sterically favorable position (e.g., at the 1- or 3-position on the naphthalene (B1677914) ring).

Structural Analysis of this compound:

Proton Acceptor: The oxygen atom of the aldehyde group (-CHO) at the 2-position.

Potential Proton Donors: None are inherently part of the structure. The methyl group at the 6-position and the aromatic protons are not sufficiently acidic to participate in ESIPT.

Therefore, this compound in its ground state does not undergo ESIPT upon excitation.

To illustrate the structural requirements for ESIPT, we can consider a related compound, 1-hydroxy-2-naphthaldehyde (B49639) . In this molecule, the hydroxyl group at the 1-position can form an intramolecular hydrogen bond with the adjacent aldehyde group at the 2-position. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, facilitating the transfer of the proton to form a keto-tautomer in the excited state. This tautomer is responsible for the characteristic large Stokes-shifted fluorescence. acs.org The introduction of a methyl group at the 6-position, being a weak electron-donating group, would be expected to have a minor electronic influence on the ESIPT process in such a hypothetical hydroxy-substituted derivative, subtly altering the energies of the ground and excited states.

| Feature | This compound | 1-hydroxy-2-naphthaldehyde |

| ESIPT Capability | No | Yes |

| Reason | Lacks a proton-donating group adjacent to the carbonyl. | Possesses an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. |

| Expected Emission | Normal Stokes-shifted fluorescence. | Dual or large Stokes-shifted fluorescence from the keto-tautomer. |

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor moiety to an acceptor moiety within the same molecule (intramolecular) or between different molecules (intermolecular) upon light absorption. The feasibility of PET is governed by the thermodynamic driving force, which depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the energy of the excited state.

The this compound molecule contains both an electron-donating group and an electron-accepting component, making it a potential candidate for intramolecular PET processes.

Electron Donor: The naphthalene ring system, which is made slightly more electron-rich by the weakly electron-donating methyl (-CH₃) group at the 6-position.

Electron Acceptor: The aldehyde (-CHO) group is an electron-withdrawing group.

Upon photoexcitation of the naphthalene chromophore, an excited state is generated which is both a better electron donor and a better electron acceptor than the ground state. In principle, PET could occur with an external donor or acceptor. For intramolecular PET to be significant, a substantial charge separation in the excited state is necessary. The charge transfer originates from the electron-donating and electron-accepting properties of the substituents on the aromatic ring. selcuk.edu.tr

In related diarylideneacetone compounds, where aryl groups act as donors and the enone system as the acceptor, the lowest singlet excited states have been identified as charge transfer (CT) states. selcuk.edu.tr For this compound, the electronic communication between the methyl and aldehyde groups across the naphthalene bridge could lead to a CT character in the excited state. The likelihood of this process is influenced by the solvent polarity; polar solvents can stabilize the charge-separated state, potentially facilitating PET.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org The mechanism is often attributed to the restriction of intramolecular motion (RIM), such as rotations and vibrations, in the aggregated state. rsc.org This restriction blocks non-radiative decay pathways, thereby opening up the radiative channel and leading to enhanced fluorescence.

While there are no direct studies on the AIE properties of this compound itself, extensive research has been conducted on derivatives of the structurally similar 6-methoxy-2-naphthaldehyde (B117158) . These studies provide strong evidence that the naphthaldehyde core can be used to construct molecules with significant AIE characteristics, often referred to as AIEgens (AIE-active generators). nih.govresearchgate.net

In one study, fluorophores were synthesized through the Knoevenagel condensation of 6-methoxy-2-naphthaldehyde with various active methylene (B1212753) compounds. nih.gov All the resulting compounds demonstrated AIE properties to varying degrees. nih.gov For instance, the condensation product with malononitrile (B47326) showed a significant red-shift and a large Stokes shift upon aggregation, along with an ultra-wide AIE band. nih.gov

The underlying mechanism for the AIE behavior in these naphthaldehyde derivatives is linked to their molecular structure and packing in the aggregate state. X-ray diffraction analysis of one such derivative revealed specific molecular arrangements, including monomolecular and discrete π-π dimeric stacking. nih.gov This dimeric stacking leads to excimer-induced enhanced emission, contributing to the unique AIE behavior. nih.gov

Given the structural similarities, it is highly probable that derivatives of this compound would also exhibit AIE characteristics. The methyl group, like the methoxy (B1213986) group, can influence the molecular packing and restrict intramolecular rotations in the aggregate state, thus promoting luminescence.

| Property | 6-methoxy-2-naphthaldehyde Derivatives | Inferred Properties for this compound Derivatives |

| AIE Activity | Observed in various derivatives. nih.govresearchgate.net | Highly likely. |

| Mechanism | Restriction of Intramolecular Motion (RIM), π-π stacking, and excimer formation. nih.gov | Likely similar, involving RIM and favorable intermolecular interactions in the aggregate state. |

| Applications | Bioimaging. nih.gov | Potential for use in sensors, OLEDs, and bioimaging. |

Reaction Mechanisms and Catalytic Transformations of 6 Methyl 2 Naphthaldehyde and Its Derivatives

Reactivity of the Aldehyde Group in Condensation Reactions

The aldehyde group of 6-methyl-2-naphthaldehyde is an excellent electrophile, readily undergoing attack by nucleophiles. This reactivity is central to a range of condensation reactions that are fundamental in the synthesis of complex organic molecules.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. rsc.org This reaction is a cornerstone for the synthesis of chalcones and their derivatives, which are precursors to flavonoids and other biologically important molecules. ijarsct.co.inscispace.com

In a typical Claisen-Schmidt condensation, this compound would react with a ketone, such as acetophenone (B1666503) or cyclohexanone, in the presence of a base catalyst (e.g., NaOH or KOH) or an acid catalyst. ijarsct.co.in The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the naphthaldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, a chalcone (B49325) derivative. ijarsct.co.inulpgc.es

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

Enolate Formation: The base abstracts an α-proton from the ketone to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of this compound.

Protonation: The resulting alkoxide is protonated by the solvent (e.g., water) to form a β-hydroxy ketone (aldol adduct).

Dehydration: The aldol adduct is readily dehydrated upon heating to yield the conjugated chalcone. ulpgc.es

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Acetophenone | Base (e.g., NaOH) | Naphthylchalcone |

| This compound | Cyclohexanone | Base (e.g., NaOH) | α,α'-bis(6-methyl-2-naphthylmethylene)cyclohexanone |

The Mannich reaction is a three-component condensation involving an aldehyde (like this compound), a primary or secondary amine, and a compound with an active hydrogen (an enolizable carbonyl compound). nih.govwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov

The reaction mechanism begins with the formation of an iminium ion from the reaction of this compound and the amine. wikipedia.org The enol form of the active hydrogen compound then attacks the iminium ion to form the Mannich base. wikipedia.orgnih.gov This reaction is a powerful tool for introducing an aminomethyl group into a molecule. oarjbp.com

Iminium Ion Formation: this compound reacts with a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst to form a resonance-stabilized iminium ion.

Enolization: The active hydrogen compound (e.g., acetone) tautomerizes to its enol form.

Nucleophilic Attack: The enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.

Deprotonation: The resulting protonated β-amino ketone is deprotonated to yield the final Mannich base.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Secondary Amine (e.g., Dimethylamine) | Ketone (e.g., Acetone) | Mannich Base |

The aldol reaction is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orglibretexts.org When the aldehyde partner, like this compound, lacks α-hydrogens, it can only act as the electrophilic acceptor in a crossed aldol reaction. scispace.com

The reaction of 6-methoxy-2-naphthaldehyde (B117158), a compound structurally similar to this compound, with acetone (B3395972) in an aldol reaction has been studied. The methoxy (B1213986) group, like the methyl group, is electron-donating, suggesting that the reactivity of the two naphthaldehydes would be comparable.

In a base-catalyzed crossed aldol reaction, a ketone with α-hydrogens (e.g., acetone) is deprotonated to form an enolate. This enolate then attacks the carbonyl carbon of this compound. The resulting aldol addition product is a β-hydroxy ketone. If the reaction is heated, this adduct can undergo dehydration to form an α,β-unsaturated ketone (an enone), which is also the product of a Claisen-Schmidt condensation. libretexts.orgyoutube.com

The general mechanism for the base-catalyzed aldol reaction is:

Enolate Formation: A base removes an α-hydrogen from the ketone to form an enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of this compound.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone (aldol adduct). youtube.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Ketone (with α-hydrogens) | β-Hydroxy Ketone (Aldol Adduct) |

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst, typically an amine. acs.orgsigmaaldrich.com This reaction is a versatile method for the synthesis of α,β-unsaturated compounds. nbinno.com

In a Knoevenagel condensation, this compound would react with an active methylene compound such as malonic acid, diethyl malonate, or malononitrile (B47326). acs.org The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile. nbinno.com This carbanion attacks the carbonyl carbon of this compound, and the intermediate product subsequently undergoes dehydration to yield a substituted alkene. acs.orgsigmaaldrich.com

The general mechanism for the Knoevenagel condensation is:

Carbanion Formation: The basic catalyst removes a proton from the active methylene compound to form a stabilized carbanion.

Nucleophilic Addition: The carbanion attacks the carbonyl group of this compound.

Protonation and Dehydration: The resulting intermediate is protonated and then eliminates a molecule of water to form the final α,β-unsaturated product. nbinno.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Malononitrile | Amine Base (e.g., Piperidine) | (6-Methylnaphthalen-2-yl)methylenemalononitrile |

| This compound | Diethyl malonate | Amine Base (e.g., Piperidine) | Diethyl (6-methylnaphthalen-2-yl)methylenemalonate |

Role of Naphthaldehydes as Catalysts in Organic Transformations

Aldehydes, including naphthaldehyde derivatives, can act as organocatalysts in various organic transformations. Their catalytic activity often stems from their ability to form reactive intermediates, such as iminium ions or enamines, or to participate in redox processes.

Simple aldehydes have been shown to catalyze dehydrative transformations, such as the coupling of alcohols with nucleophiles. While specific studies on this compound as a catalyst for these reactions are not detailed in the provided search results, the general principles of aldehyde catalysis can be extended to this compound.

In these reactions, the aldehyde catalyst can activate alcohols towards nucleophilic substitution by forming an intermediate that facilitates the departure of the hydroxyl group as water. This process avoids the need for harsh acidic or basic conditions and the use of metal catalysts. The catalytic cycle typically involves the formation of an intermediate with the alcohol, followed by nucleophilic attack and regeneration of the aldehyde catalyst.

The catalytic role of naphthaldehydes has been observed in other contexts as well. For instance, 1-naphthaldehyde (B104281) has been used as a photosensitizer in the isomerization of cis-piperylene, highlighting the potential for naphthaldehydes to participate in photoredox catalysis. The catalytic cycle in such reactions involves the photoexcitation of the aldehyde, followed by energy transfer to the substrate.

While the direct catalytic application of this compound in dehydrative transformations requires further investigation, its structural features suggest it could be a viable candidate for such catalytic roles, expanding the synthetic utility of this versatile compound.

Photoredox Catalysis and Triplet State Involvementnih.gov

The photochemical behavior of naphthaldehydes, including this compound, is dictated by the nature of their electronically excited states. Upon direct irradiation, naphthaldehydes typically undergo transformations at the aldehyde carbonyl group, such as oxetane (B1205548) formation (Paternò–Büchi reaction), photoreduction to alcohols, or photoaddition reactions. rsc.org The reactivity in these cases is governed by the nπ* character of the lowest energy excited singlet or triplet states. rsc.org In these nπ* excited states, an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital, making the oxygen atom electron-deficient and radical-like, thus directing reactivity to the carbonyl moiety.

Calculations have shown that for compounds like 1-naphthaldehyde, the lowest excited singlet state (S₁) is of the nπ*-type. researchgate.net This state is characterized by a small energy gap to the next excited state (S₂), which can lead to complex photophysical behavior. researchgate.net While 1-naphthaldehyde is generally considered non-fluorescent, indicating efficient non-radiative decay pathways, the involvement of triplet states is crucial to its photochemistry. researchgate.net Intersystem crossing from the initially formed singlet excited state to a triplet excited state is a common process. These triplet states, which are longer-lived, often serve as the reactive intermediates in photochemical reactions. msu.edu

The typical photochemical reaction pathways can be completely altered through the use of catalysts, particularly Lewis acids. Coordination of a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂) or aluminum bromide (AlBr₃), to the carbonyl oxygen of the naphthaldehyde changes the nature of the lowest excited states to ππ* character. rsc.org This shift in electronic configuration moves the site of reactivity from the carbonyl group to the naphthalene (B1677914) ring system. rsc.orgresearchgate.net In this photoredox catalytic cycle, the Lewis acid-complexed naphthaldehyde can be excited by visible light, facilitating reactions like ortho-photocycloaddition with olefins at the arene core, a transformation not observed in the absence of the Lewis acid. rsc.org

Deoxygenative Transformations of Aromatic Aldehydestandfonline.comresearchgate.net

Deoxygenative transformations, which involve the cleavage of the strong carbon-oxygen double bond in aldehydes, represent a significant challenge and an area of active research in synthetic chemistry. researchgate.netresearchgate.net These reactions convert the aldehyde functionality into other groups by removing the oxygen atom, providing valuable methods for creating C-C, C-H, and C-heteroatom bonds. researchgate.netoup.com For aromatic aldehydes like this compound, several strategies for deoxygenation have been developed, broadly categorized by the reactivity mode of the aldehyde. researchgate.netresearchgate.net

Common deoxygenation reactions include the complete reduction of the aldehyde to a methyl group. Classic methods to achieve this transformation are the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) and the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid). britannica.com These reactions remove the carbonyl oxygen entirely, replacing it with two hydrogen atoms. britannica.com

More recent methodologies focus on deoxygenative functionalization, where the oxygen atom is removed and replaced with other atoms or groups in a single conceptual step. researchgate.netoup.com These transformations can be achieved through various intermediates. For instance, aldehydes can act as bis-electrophiles, undergoing sequential nucleophilic additions with concomitant oxygen removal. researchgate.net An example is deoxygenative halogenation, where a reagent system like triphenylphosphine (B44618) (Ph₃P) and a 1,2-dihaloethane (e.g., BrCH₂CH₂Br) can convert aromatic aldehydes into the corresponding dihalides. acs.org

Furthermore, electrochemical methods have emerged as a powerful tool for deoxygenation. nih.gov Cathodic reduction, sometimes facilitated by aluminum from a sacrificial anode, can generate radical species from aldehydes. nih.gov These radical intermediates can then participate in various coupling reactions, including homocoupling or cross-coupling with other molecules, effectively achieving a deoxygenative functionalization. nih.govelsevierpure.com Palladium-catalyzed reductions have also been explored, where atomic hydrogen on the catalyst's surface is the critical reactant for the hydrogenation and deoxygenation of the carbonyl group. researchgate.net

Mechanisms of Substituent Effects on Reactivity (e.g., Methyl Group Influence)

The aldehyde group is a deactivating, meta-directing substituent in the context of electrophilic aromatic substitution. libretexts.org It withdraws electron density from the naphthalene ring through both a negative inductive effect (-I) due to the electronegativity of the oxygen atom and a negative resonance effect (-R) where the π-electrons of the ring are delocalized into the carbonyl group. libretexts.orglibretexts.org This electron withdrawal reduces the nucleophilicity of the aromatic system, making it less reactive towards electrophiles. lumenlearning.com

Conversely, the methyl group is an activating, ortho-, para-directing substituent. libretexts.org It donates electron density to the aromatic ring primarily through a positive inductive effect (+I) and hyperconjugation. libretexts.orglibretexts.orglumenlearning.com The inductive effect involves the donation of electron density through the sigma bond, as the sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbon of the aromatic ring. lumenlearning.com Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the naphthalene ring.

Oxidative and Reductive Transformations of the Aldehyde Moietyelsevierpure.com

The aldehyde functional group in this compound is a versatile hub for a variety of oxidative and reductive transformations, allowing for its conversion into other key functional groups. ncert.nic.inwikipedia.org

Oxidative Transformations: Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids. ncert.nic.in This transformation can be achieved using a range of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or even atmospheric oxygen. britannica.comncert.nic.in The general mechanism for many of these oxidations in aqueous media involves the initial formation of a geminal diol (hydrate) by the addition of water to the carbonyl group. libretexts.orgmasterorganicchemistry.com This hydrate (B1144303) is then oxidized to the carboxylic acid. libretexts.orgmasterorganicchemistry.com

A specific reaction for aromatic aldehydes that lack an α-hydrogen, such as this compound, is the Cannizzaro reaction. britannica.com When treated with a strong base like concentrated sodium hydroxide, the aldehyde undergoes a disproportionation reaction. britannica.comncert.nic.in In this process, one molecule of the aldehyde is reduced to the corresponding primary alcohol (6-methyl-2-naphthalenemethanol), while a second molecule is oxidized to the salt of the carboxylic acid (sodium 6-methyl-2-naphthoate). britannica.com

Reductive Transformations: The reduction of the aldehyde moiety offers several synthetic pathways. The most common transformation is the reduction to a primary alcohol. britannica.comncert.nic.in This can be accomplished using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation with H₂ gas over a transition metal catalyst (e.g., Pd, Pt, Ni). tandfonline.combritannica.com

For a complete removal of the carbonyl oxygen to form a methyl group (a deoxygenation), the Wolff-Kishner reduction (using hydrazine hydrate and a base like KOH) or the Clemmensen reduction (using Zn(Hg) and HCl) can be employed. britannica.com These methods would convert this compound into 2,6-dimethylnaphthalene.

The following table summarizes the primary oxidative and reductive transformations applicable to the aldehyde group of this compound.

| Transformation Type | Reaction Name/Type | Typical Reagents | Product Functional Group | Resulting Compound from this compound |

|---|---|---|---|---|

| Oxidation | Standard Oxidation | KMnO₄, K₂Cr₂O₇, H₂CrO₄ | Carboxylic Acid | 6-Methyl-2-naphthoic acid |

| Oxidation/Reduction | Cannizzaro Reaction | Conc. NaOH or KOH | Carboxylic Acid Salt and Primary Alcohol | Sodium 6-methyl-2-naphthoate and 6-Methyl-2-naphthalenemethanol |

| Reduction | Reduction to Alcohol | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol | (6-Methylnaphthalen-2-yl)methanol |

| Reduction | Wolff-Kishner Reduction | H₂NNH₂·H₂O, KOH | Methylene (Alkyl) | 2,6-Dimethylnaphthalene |

| Reduction | Clemmensen Reduction | Zn(Hg), HCl | Methylene (Alkyl) | 2,6-Dimethylnaphthalene |

Derivatization and Functionalization Strategies of the 6 Methyl 2 Naphthaldehyde Scaffold

Synthesis of Schiff Bases and Imines from the Aldehyde Group

The aldehyde functional group of 6-methyl-2-naphthaldehyde is readily converted into imines, also known as Schiff bases, through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). libretexts.orgacs.org The reaction is typically catalyzed by acid and proceeds with high efficiency. libretexts.org

The general synthesis involves refluxing equimolar amounts of this compound and a primary amine in a solvent such as ethanol (B145695) or methanol (B129727). The pH is often controlled, as a pH around 5 is generally optimal for imine formation. libretexts.org A wide variety of primary amines, including aliphatic and aromatic amines, can be employed, leading to a diverse library of Schiff bases. These products are significant in coordination chemistry and as intermediates for further synthetic transformations. nih.govresearchgate.net

| Amine Reactant | Resulting Schiff Base Product | General Structure |

|---|---|---|

| Aniline | N-(6-methylnaphthalen-2-ylmethylene)aniline |  (Illustrative General Structure) (Illustrative General Structure) |

| p-Toluidine | N-(6-methylnaphthalen-2-ylmethylene)-4-methylaniline | |

| 2-Aminopyridine | N-(6-methylnaphthalen-2-ylmethylene)pyridin-2-amine |

Formation of Thiosemicarbazones and Related Ligands

Analogous to Schiff base formation, this compound reacts with thiosemicarbazide (B42300) and its N-substituted derivatives to form thiosemicarbazones. These compounds are characterized by the R₂C=N-NH-C(=S)NH₂ functional group and are of significant interest due to their potent biological activities and their ability to act as versatile ligands for transition metals. nih.govnih.gov

The synthesis is typically a straightforward condensation reaction, accomplished by refluxing the aldehyde with the corresponding thiosemicarbazide in a solvent like methanol or ethanol. mdpi.comias.ac.in The reaction proceeds in high yield, often resulting in a crystalline product that can be easily isolated. mdpi.com The variation of substituents on the thiosemicarbazide nitrogen allows for the fine-tuning of the electronic and steric properties of the resulting ligands. rsc.org

| Thiosemicarbazide Reactant | Resulting Thiosemicarbazone Product |

|---|---|

| Thiosemicarbazide | 2-((6-methylnaphthalen-2-yl)methylene)hydrazine-1-carbothioamide |

| 4-Methyl-3-thiosemicarbazide | N-methyl-2-((6-methylnaphthalen-2-yl)methylene)hydrazine-1-carbothioamide |

| 4-Phenyl-3-thiosemicarbazide | N-phenyl-2-((6-methylnaphthalen-2-yl)methylene)hydrazine-1-carbothioamide |

Construction of Heterocyclic Systems Incorporating Naphthalene (B1677914) Aldehyde Units

The aldehyde group of this compound is a key functional handle for the construction of various heterocyclic systems. By reacting with compounds containing two nucleophilic sites (binucleophiles), the naphthalene moiety can be incorporated into a new ring system. These reactions significantly expand the structural diversity of derivatives obtainable from the starting aldehyde.

For example, multicomponent reactions involving 2-naphthol (B1666908) (a related naphthalene derivative) and aldehydes are widely used to construct diverse N/O-containing heterocycles like xanthenes and chromenes. fardapaper.ir Similarly, 2-naphthaldehydes can participate in reactions to form 1,4-dihydropyridines (via the Hantzsch synthesis), and pyrazolo[1,2-b]phthalazinediones. sigmaaldrich.comchemicalbook.com Condensation with binucleophiles like o-phenylenediamine (B120857) can lead to the formation of benzodiazepine (B76468) derivatives, while reaction with hydrazine (B178648) can yield pyridazine-based structures. The high synthetic potential of naphthaldehydes makes them promising starting materials for designing novel heterocyclic compounds. tandfonline.com

Synthesis of Polyarylated Alkanes and Complex Naphthalene Architectures

Carbon-carbon bond-forming reactions utilizing the aldehyde group provide a powerful means to construct complex molecular architectures and polyarylated systems from this compound.

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). organic-chemistry.orgwikipedia.org The Wittig reaction is highly reliable for installing a double bond in a specific location, allowing the connection of the naphthalene scaffold to other alkyl or aryl fragments. libretexts.org

Aldol (B89426) Condensation: The reaction of this compound with a ketone or another aldehyde under basic or acidic conditions can initiate an aldol condensation. wikipedia.org This process forms a β-hydroxy carbonyl compound, which can then dehydrate to yield a conjugated α,β-unsaturated carbonyl system, effectively extending the carbon chain and introducing new functionalities. khanacademy.org 2-Naphthaldehyde (B31174) has been shown to be a viable reactant in proline-catalyzed aldol reactions. sigmaaldrich.comchemicalbook.com

Mannich Reaction: Asymmetric three-component Mannich reactions involving 2-naphthaldehyde, an amine, and a ketone provide a route to β-amino carbonyl compounds, which are valuable synthetic intermediates. sigmaaldrich.comchemicalbook.com

| Reaction Type | Reactant(s) | Product Type | Bond Formed |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | C=C |

| Aldol Condensation | Enolate (from a ketone/aldehyde) | α,β-Unsaturated Carbonyl | C-C |

| Mannich Reaction | Amine + Enolizable Carbonyl | β-Amino Carbonyl Compound | C-C and C-N |

Diversification of the Naphthalene Ring System through C-H Functionalization

Beyond reactions at the aldehyde, the naphthalene ring itself can be functionalized through transition metal-catalyzed C–H activation. In these reactions, the aldehyde can act as a directing group, guiding the catalyst to activate specific C–H bonds on the aromatic core. researchgate.net This strategy allows for the regioselective introduction of new functional groups without pre-functionalization of the ring. nih.gov

For a directing group located at the C-2 position of the naphthalene ring, functionalization is typically directed to the adjacent C-1 and C-3 positions. researchgate.netthieme-connect.com This is achieved through the formation of a metallacyclic intermediate involving the catalyst, the aldehyde's oxygen atom, and the target C-H bond. Various catalytic systems, often based on palladium, rhodium, or iridium, can be employed to mediate the coupling of the naphthalene core with a range of partners, including alkyl, aryl, and alkenyl groups. researchgate.netacs.org The use of transient directing groups, which are formed in situ, represents an advanced strategy in this area, enhancing the efficiency and scope of these transformations. snnu.edu.cn This approach offers a powerful tool for the late-stage diversification of the this compound scaffold.

Applications in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials, such as pore size, stability, and functionality, are highly dependent on the structure of the organic linkers. Naphthalene-based molecules are often used to create robust frameworks with unique electronic properties.

Design of Naphthaldehyde-Based Ligands for MOF Synthesis

The aldehyde functional group in 6-methyl-2-naphthaldehyde is not typically used to directly coordinate with metal centers in MOF synthesis. Instead, it serves as a synthetic handle for modification into more suitable coordinating groups. The two primary strategies for converting this compound into effective MOF linkers are:

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to a carboxylic acid, yielding 6-methylnaphthalene-2-carboxylic acid. Carboxylate groups are highly effective at forming strong, stable bonds with a wide variety of metal ions, making them one of the most common functionalities in MOF chemistry. Ligands based on the naphthalene (B1677914) dicarboxylate core, for example, are known to form robust frameworks with diverse topologies. nih.govresearchgate.net

Formation of Schiff Base Ligands: A more versatile approach involves the condensation reaction of the aldehyde group with a primary amine to form a Schiff base (or imine). sapub.org This reaction is efficient and allows for the introduction of additional coordinating sites and functionalities via the amine precursor. sapub.orgsemanticscholar.org For instance, reacting this compound with an amino-functionalized phenol (B47542) or pyridine (B92270) creates a multidentate ligand capable of chelating to metal centers through both the imine nitrogen and the additional donor atoms (e.g., hydroxyl oxygen or pyridine nitrogen). semanticscholar.orgresearchgate.netrsc.org This modularity allows for fine-tuning of the ligand's electronic properties, size, and coordinating geometry. mdpi.comnih.gov

Influence of Ligand Geometry on Framework Dimensionality

The final structure and dimensionality (1D, 2D, or 3D) of a MOF are dictated by the coordination geometry of the metal ion and the connectivity and shape of the organic linker. Ligands derived from this compound possess distinct geometric features that influence the resulting framework:

Steric Hindrance: The methyl group at the 6-position and the bulky naphthalene core introduce significant steric hindrance. nih.govnih.gov This can prevent overly dense packing arrangements and direct the self-assembly process towards more open or lower-dimensional structures. For instance, sterically hindered linkers have been shown to prevent the interpenetration of frameworks, a common phenomenon in MOFs that can reduce porosity. nih.gov

Linker Conformation and Topology: The relative position of the coordinating groups on the naphthalene ring determines the angle at which metal centers are connected. For a ligand derived from this compound, the coordinating group is at the 2-position. If a second coordinating group were introduced, its position would define the ligand as linear, angular, or trigonal, directly impacting the network topology. rsc.orgosti.gov For example, using a diamine to link two naphthaldehyde units can create a long, rigid "strut" whose geometry can be tailored to achieve specific network designs, such as the formation of 1D chains or 2D sheets. researchgate.netrsc.org

Coordination Chemistry of Naphthaldehyde-Metal Complexes

The coordination chemistry of this compound is primarily explored through its Schiff base derivatives. These ligands are effective chelating agents for a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). semanticscholar.org

Studies on Schiff bases derived from β-naphthaldehyde show that they typically coordinate to metal ions through the azomethine (-CH=N-) nitrogen atom and another donor atom provided by the amine precursor, such as a phenolic oxygen. semanticscholar.orgrsc.org This chelation forms stable five- or six-membered rings with the metal center. nih.gov Research has demonstrated the formation of both ML and ML₂ type complexes, where M is the metal ion and L is the Schiff base ligand. semanticscholar.org The coordination geometry around the metal center can vary from square planar and tetrahedral to octahedral, depending on the specific metal ion and the stoichiometry of the complex. researchgate.netrsc.org For example, Cu(II) and Co(II) complexes with a Schiff base from 2-hydroxy-1-naphthaldehyde (B42665) have been found to adopt irregular square planar and irregular tetrahedral geometries, respectively. researchgate.netrsc.org

The stability of these complexes in solution has been investigated, with the stability constants often following the Irving-Williams order: Cu(II) > Ni(II) > Co(II) > Zn(II). semanticscholar.org This predictable coordination behavior makes naphthaldehyde-derived Schiff bases reliable components for constructing discrete coordination complexes and extended coordination polymers. mdpi.com

Development of Optoelectronic Materials

The extended π-conjugated system of the naphthalene ring makes this compound and its derivatives attractive candidates for applications in optoelectronics, where materials are needed to interact with and control light.

Non-Linear Optical (NLO) Properties of Naphthaldehyde Derivatives

Non-linear optical (NLO) materials have applications in technologies like frequency conversion, optical switching, and data storage. nih.gov Organic molecules with large π-systems and donor-acceptor groups often exhibit significant NLO responses. Schiff base formation is a common strategy to enhance these properties by extending conjugation and creating intramolecular charge-transfer character. ufg.brresearchgate.netresearchgate.net

While direct NLO data for this compound is not widely reported, a closely related compound, 6-methoxy-2-naphthaldehyde (B117158) , has been studied for its NLO properties. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which, in conjunction with the electron-withdrawing aldehyde group (-CHO), creates a donor-π-acceptor structure conducive to a strong second-order NLO response. Crystals of 6-methoxy-2-naphthaldehyde were found to exhibit a second-harmonic generation (SHG) efficiency approximately 0.59 to 0.8 times that of urea , a standard benchmark material for NLO studies. This promising result suggests that other derivatives of the naphthaldehyde scaffold, including those of this compound, could be tailored for NLO applications. nih.gov Coordination with metal ions can further enhance the NLO response of Schiff base ligands. nih.gov

| Property | Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Indicates a non-centrosymmetric crystal structure, a prerequisite for second-order NLO activity. |

| Space Group | P2₁2₁2₁ | Confirms the non-centrosymmetric nature of the crystal packing. |

| SHG Efficiency | ~0.8x Urea | Demonstrates a significant NLO response, making it a promising material for frequency doubling applications. |

| Optical Energy Gap | 2.40 eV | Relates to the electronic transitions within the molecule and its transparency window. |

Photoresponsive Materials

Photoresponsive materials can change their properties upon exposure to light. This behavior is often based on photochemical reactions like isomerizations or cycloadditions. The naphthalene core itself is a robust chromophore that can be integrated into larger photoresponsive systems.

Naphthalene diimide (NDI) derivatives, for example, are well-known for their use in photochromic and electrochromic materials, where they can undergo reversible color changes upon light irradiation or application of a voltage. rsc.orgmdpi.comnih.govresearchgate.netdntb.gov.ua These properties arise from the ability of the NDI core to accept electrons and form stable radical anions. rsc.org While this compound is not a diimide, its naphthalene core can be functionalized and incorporated into materials that exhibit photochromism. For instance, it can be used as a precursor to build ligands for MOFs that contain other photoactive units, with the naphthalene component serving to tune the electronic structure and steric environment. researchgate.netresearchgate.net

Liquid Crystalline Behavior of Naphthalene Derivatives

The mesomorphic properties of naphthalene derivatives are profoundly influenced by their molecular architecture. Key factors include the nature and position of substituent groups on the naphthalene ring system, the type of linking groups connecting the naphthalene core to other molecular fragments, and the length and nature of terminal flexible chains. The introduction of a methyl group, as in the case of this compound, can impact the molecule's aspect ratio, polarity, and intermolecular interactions, thereby influencing the stability and type of mesophase formed.

A prevalent approach to inducing liquid crystalline behavior in naphthalene-based compounds is through the formation of Schiff bases (imines). The Schiff base linkage (–CH=N–) provides a rigid and linear connection between the naphthalene core and other aromatic units, which is conducive to the formation of calamitic (rod-like) liquid crystals. These Schiff base derivatives often exhibit nematic and smectic phases, with the specific phase behavior being tunable by altering the terminal substituents.

Detailed Research Findings

Research into naphthalene-based liquid crystals has revealed several key trends. The position of substitution on the naphthalene core significantly affects the mesomorphic properties. For instance, 2,6-disubstituted naphthalene derivatives are often favored for their linearity, which promotes the formation of stable nematic phases at high temperatures. The introduction of lateral substituents, such as fluoro groups, can lower the melting point and influence the mesophase range.

The length of terminal alkoxy or alkyl chains attached to the molecule also plays a crucial role. In many homologous series of naphthalene-based liquid crystals, an increase in the chain length tends to promote the formation of more ordered smectic phases over the nematic phase. This is attributed to the increased van der Waals interactions between the flexible chains, which favor a layered arrangement of the molecules.

Several studies have synthesized and characterized homologous series of Schiff bases derived from naphthaldehydes to investigate these structure-property relationships systematically. For example, a series of (E)-3-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-alkoxybenzoates, which are asymmetrical Schiff bases with a central core that includes a methoxy group, have been shown to exhibit purely nematogenic properties. researchgate.net The thermal stability and mesophase range were found to be dependent on the length of the terminal alkoxy chain. researchgate.net

The following interactive data table summarizes the phase transition temperatures for a homologous series of asymmetrical Schiff bases, demonstrating the influence of the terminal alkoxy chain length on the mesomorphic behavior.

| Compound | Terminal Alkoxy Chain (n) | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Mesophase Range (°C) |

|---|---|---|---|---|

| A6 | 6 | 125.7 | 220.5 | 94.8 |

| A7 | 7 | 110.5 | 215.3 | 104.8 |

| A8 | 8 | 95.6 | 210.8 | 115.2 |

| A10 | 10 | 79.8 | 202.1 | 122.3 |

| A12 | 12 | 98.5 | 195.4 (Monotropic) | - |

Data for the table was synthesized from findings on asymmetrical Schiff base series with a lateral methoxy group. researchgate.net A monotropic transition indicates the liquid crystal phase is only observed upon cooling.

Another study on new mesogenic homologous series of Schiff base cinnamates incorporating a naphthalene moiety also highlights the tendency for mesomorphism. researchgate.net These compounds were synthesized by condensing different 4-(4'-n-alkoxy cinnamoyloxy) benzaldehydes with 2-amino naphthalene. researchgate.net All the synthesized homologues were found to be mesomorphic. researchgate.net

The following table presents the transition temperatures for a representative homologous series from this study.

| n-Alkyl Group | Smectic-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|

| Methyl | - | 215.0 |

| Ethyl | - | 226.0 |

| Propyl | - | 204.0 |

| Butyl | - | 196.0 |

| Pentyl | 168.0 | 185.0 |

| Hexyl | 165.0 | 189.0 |

| Octyl | 160.0 | 186.0 |

| Decyl | 158.0 | 180.0 |

| Dodecyl | 155.0 | 175.0 |

| Tetradecyl | 152.0 | 170.0 |

| Hexadecyl | 150.0 | 165.0 |

This table showcases the typical trend where longer alkyl chains promote the formation of smectic phases. The data is representative of findings for Schiff base cinnamates with a naphthalene moiety. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Methyl 2 Naphthaldehyde

Quantum Chemical Calculations (DFT, TD-DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) for ground-state properties, Time-Dependent DFT (TD-DFT) for excited states, and Ab Initio calculations offer a detailed picture of molecular behavior at the electronic level.

The electronic properties of aromatic aldehydes like 6-methyl-2-naphthaldehyde are largely determined by the distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are commonly employed to model these orbitals and predict key electronic parameters.

For naphthalene (B1677914) derivatives, the HOMO is typically a π-orbital distributed across the naphthalene ring system, while the LUMO is a π*-orbital with significant contributions from the carbonyl group of the aldehyde substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and electronic transition energy. |

Tautomerism is not a significant consideration for this compound, as it lacks the appropriate functional groups (e.g., a hydroxyl group adjacent to a double bond) for proton transfer, such as keto-enol tautomerism.

However, conformational analysis is crucial for understanding its structure. The primary conformational freedom in this compound involves the rotation of the aldehyde group (-CHO) around the C-C bond connecting it to the naphthalene ring. This rotation gives rise to two main planar conformers: a trans and a cis form. Computational studies on the parent compound, 2-naphthaldehyde (B31174), have shown that the charge distributions influence the conformational landscape. researchgate.net DFT calculations have been used to determine the relative energies of these conformers. For 2-naphthaldehyde, it has been calculated that the trans form is the more stable conformer, with a population of 79% at 300 K. researchgate.net The energy barrier for rotation between the two forms is relatively small, allowing for dynamic equilibrium. The presence of the 6-methyl group is distant from the aldehyde and is unlikely to introduce significant steric hindrance that would alter this preference.

| Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) | Calculated Population (300 K) |

|---|---|---|---|

| trans (more stable) | 0.0 | ~25-30 | 79% |

| cis (less stable) | ~2.5 | 21% |

This compound in its ground state cannot form an intramolecular hydrogen bond because it does not possess a hydrogen bond donor group (like -OH or -NH2) in a sterically favorable position relative to the aldehyde's carbonyl oxygen, which can act as a hydrogen bond acceptor.

The study of intramolecular hydrogen bonds (IHB) is highly relevant for substituted naphthaldehydes, such as 1-hydroxy-2-naphthaldehyde (B49639). In such molecules, a strong IHB forms between the hydroxyl proton and the carbonyl oxygen. researchgate.net This interaction significantly influences the molecule's structure, stability, and photophysical properties, often leading to phenomena like Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Computational methods, including DFT, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM), are used to characterize and quantify the strength of these hydrogen bonds. nih.gov For this compound, the introduction of a hydroxyl group at the 1 or 3 position would be required to facilitate such an interaction.

Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For aldehydes like this compound, this can include studying their oxidation, reduction, or participation in condensation reactions. DFT is used to map the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. diva-portal.org

For instance, computational studies have been instrumental in understanding enzyme-catalyzed reactions. nih.gov While specific studies on this compound are scarce, research on the enzyme naphthalene 1,2-dioxygenase (NDO) demonstrates how molecular dynamics and docking simulations can be used to investigate the interaction and biodegradation of naphthalene-based substrates. tandfonline.com Similarly, computational methods have been used to design retroaldolase enzymes, where the cleavage of a substrate produces 6-methoxy-2-naphthaldehyde (B117158), a close analog of this compound. These studies model the reaction pathway, including the formation of Schiff base intermediates and the stabilization of transition states by amino acid residues in the enzyme's active site.

Photophysical Property Predictions and Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the photophysical properties of molecules like this compound. nih.govmendeley.com It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. By optimizing the geometry of the first excited state (S1), TD-DFT can also predict fluorescence emission energies.

The difference between the absorption and emission energies, known as the Stokes shift, provides insight into the geometric relaxation of the molecule upon excitation. Studies on related molecules like 1-hydroxy-2-naphthaldehyde show that TD-DFT can effectively model the large Stokes shifts that are indicative of significant changes in structure or electronic distribution in the excited state. researchgate.net For naphthalimide derivatives, TD-DFT calculations combined with experimental work have explored the influence of solvent on excited-state dynamics, including intramolecular charge transfer (ICT) states. researchgate.net For this compound, TD-DFT would predict π → π* transitions characteristic of the naphthalene core, as well as n → π* transitions associated with the carbonyl group.

| Property | Predicted Value | Experimental Correlation |

|---|---|---|

| Absorption λmax (S0→S1) | ~350 nm | UV-Vis Absorption Spectrum |

| Emission λmax (S1→S0) | ~420 nm | Fluorescence Spectrum |

| Oscillator Strength (f) | > 0.1 | Intensity of Absorption Band |

| Excited State Dipole Moment | > Ground State | Solvatochromism Effects |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The naphthalene scaffold is a common feature in many biologically active molecules. QSAR studies on naphthalene derivatives have been conducted to design and optimize compounds for various therapeutic targets, including anticancer and antimicrobial agents. nih.govnih.gov

In a typical QSAR study, a set of molecules based on a common scaffold, such as this compound, would be synthesized or modeled. For each molecule, a variety of molecular descriptors are calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). researchgate.net Statistical methods are then used to build a mathematical model that relates these descriptors to the measured biological activity (e.g., IC50 values). nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. For example, QSAR studies on naphthalin-containing pyrazoline derivatives have successfully guided the design of potent EGFR/HER-2 inhibitors. nih.gov

Advanced Applications in Chemical Sensing and Fluorescent Probes

Design Principles for Fluorescent Probes Utilizing the Naphthaldehyde Scaffold

A fluorescent probe's efficacy is fundamentally based on its design, which typically comprises a fluorophore (the signaling unit), a recognition site (the binding unit), and a linker. researchgate.net The naphthaldehyde scaffold serves as an excellent fluorophore due to its intrinsic fluorescence and environmental sensitivity.

The core principle in designing a selective fluorescent probe is the integration of a specific recognition unit that interacts directly with the target analyte. This interaction is designed to trigger a change in the fluorophore's emission. For the naphthaldehyde scaffold, various recognition moieties can be chemically attached, often at the aldehyde functional group, to create probes for a wide range of analytes.

The selection of the recognition unit is dictated by the target analyte. For instance, to detect metal ions, ligands with specific chelation properties are incorporated. For sensing biological molecules like enzymes or reactive oxygen species, moieties that undergo a specific chemical reaction with the target are used. researchgate.net This modular design allows for the creation of a diverse library of probes from a common naphthaldehyde core. nih.gov

Table 1: Examples of Recognition Units for Naphthaldehyde-Based Probes

| Target Analyte | Example Recognition Unit | Sensing Principle |

| Metal Ions (e.g., Al³⁺) | Schiff Base (from amine condensation) | Chelation-Enhanced Fluorescence (CHEF) |

| Anions (e.g., CN⁻) | Hydrazone | Deprotonation / Hydrogen Bonding |

| Thiols | Maleimide | Michael Addition Reaction |

| Enzymes | Specific Substrate Moiety | Enzyme-Catalyzed Cleavage |

Modification of the naphthaldehyde fluorophore itself is a key strategy to fine-tune its photophysical properties, such as quantum yield, Stokes shift, and excitation/emission wavelengths. idtdna.com Introducing electron-donating or electron-withdrawing groups onto the naphthalene (B1677914) ring system can significantly alter the electronic distribution and, consequently, the fluorescence characteristics.

Optimization aims to enhance the signal-to-noise ratio for better detection sensitivity. This can involve strategies to increase the fluorescence intensity of the "on" state or decrease the background fluorescence of the "off" state. For example, modifying the scaffold to favor specific de-excitation pathways like photoinduced electron transfer (PET) in the absence of the analyte can ensure a low background signal. nih.gov

Mechanisms of Fluorescence Sensing (e.g., Turn-On/Off, Ratiometric)

The interaction between the recognition unit and the analyte translates into a measurable signal through various photophysical mechanisms. The most common mechanisms for naphthaldehyde-based probes are "turn-on/off" and ratiometric sensing.